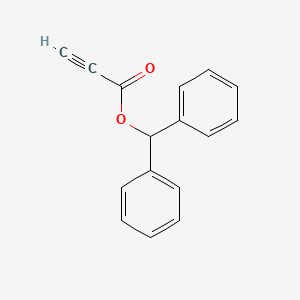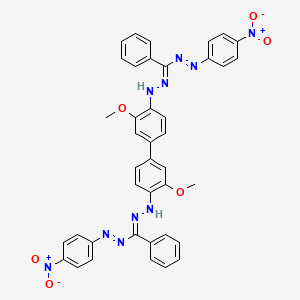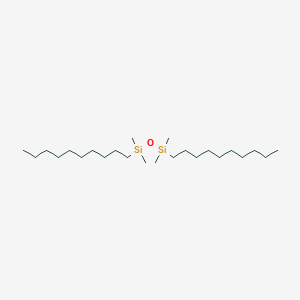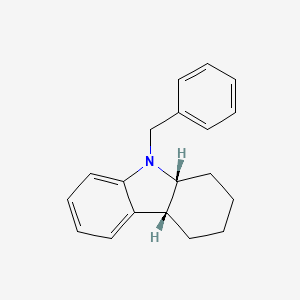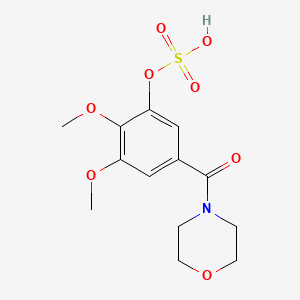
2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl hydrogen sulfate is a complex organic compound with a unique structure that combines a phenyl ring substituted with methoxy groups, a morpholine ring, and a sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl hydrogen sulfate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring is first substituted with methoxy groups at the 2 and 3 positions.
Introduction of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl hydrogen sulfate can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.
Substitution: The sulfate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to replace the sulfate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxyphenyl hydrogen sulfate: Lacks the morpholine ring, making it less complex and potentially less active in certain applications.
5-(Morpholine-4-carbonyl)phenyl hydrogen sulfate: Lacks the methoxy groups, which may affect its reactivity and biological activity.
2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl chloride: Similar structure but with a chloride group instead of a sulfate group, leading to different reactivity and applications.
Uniqueness
2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl hydrogen sulfate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
This detailed article provides an overview of the compound this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
65143-61-5 |
|---|---|
Molecular Formula |
C13H17NO8S |
Molecular Weight |
347.34 g/mol |
IUPAC Name |
[2,3-dimethoxy-5-(morpholine-4-carbonyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C13H17NO8S/c1-19-10-7-9(13(15)14-3-5-21-6-4-14)8-11(12(10)20-2)22-23(16,17)18/h7-8H,3-6H2,1-2H3,(H,16,17,18) |
InChI Key |
OKWBYYVYMRAUCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)N2CCOCC2)OS(=O)(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)
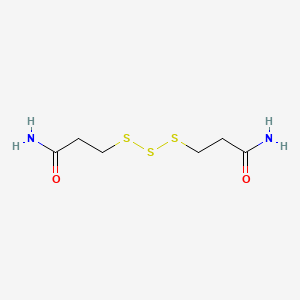

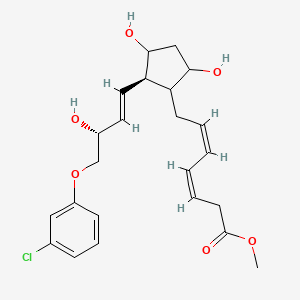
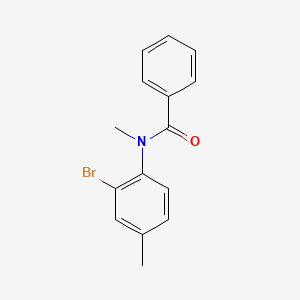

![[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine](/img/structure/B14487354.png)
